3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound that features a triazole ring, a piperidine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels .
Chemical Reactions Analysis
Types of Reactions
3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound has been shown to interact with oxidoreductase enzymes, leading to the inhibition of bacterial and fungal growth . In cancer cells, it can inhibit key enzymes involved in cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: An antidepressant with a triazole ring.
Uniqueness
3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of a triazole ring, a piperidine ring, and a pyridine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLKMVEVFGDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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